molecular formula C10H11IOS B14050125 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one

1-(5-Iodo-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14050125
M. Wt: 306.17 g/mol
InChI Key: JLRUWWGZRBUWNZ-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 2-(methylthio)acetophenone using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, palladium catalysts, organic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(5-Iodo-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The carbonyl group in the propanone moiety can form hydrogen bonds and undergo nucleophilic addition reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group.

    1-(5-Iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness: 1-(5-Iodo-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-(5-iodo-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11IOS/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3

InChI Key

JLRUWWGZRBUWNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)I)SC

Origin of Product

United States

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